molecular formula C6H8BrI B6225888 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2770359-66-3

1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B6225888
CAS RN: 2770359-66-3
M. Wt: 286.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane, commonly known as BMIPP, is a radiopharmaceutical compound that is used for myocardial imaging. It is a lipophilic molecule that is selectively taken up by the myocardium, making it an effective imaging agent for detecting myocardial ischemia.

Mechanism of Action

BMIPP is taken up by the myocardium through the same mechanism as free fatty acids, which are the primary source of energy for the heart. Once taken up by the myocardium, BMIPP is metabolized and incorporated into the cell membrane, where it remains for an extended period of time. This allows for the detection of myocardial ischemia and infarction through imaging techniques.
Biochemical and Physiological Effects:
BMIPP has no known biochemical or physiological effects, as it is not metabolized by the body and is rapidly excreted through the urine.

Advantages and Limitations for Lab Experiments

The primary advantage of using BMIPP for lab experiments is its selectivity for the myocardium, allowing for accurate detection of myocardial ischemia and infarction. However, its lipophilic nature can make it difficult to work with in certain experimental conditions, and its short half-life can limit the amount of time available for imaging.

Future Directions

There are several potential future directions for research involving BMIPP. One area of interest is the development of new imaging techniques that can improve the accuracy and resolution of BMIPP imaging. Another area of interest is the investigation of the metabolic processes of the heart, particularly in relation to the use of drugs that affect myocardial metabolism. Additionally, BMIPP may have potential applications in the diagnosis and treatment of other cardiovascular diseases, such as heart failure and arrhythmias.

Synthesis Methods

The synthesis of BMIPP involves the reaction of 1,5-cyclooctadiene with iodine monochloride to form 1,5-dichloro-3-iodocyclooctane. This is then reacted with sodium methoxide to form 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane.

Scientific Research Applications

BMIPP is primarily used for myocardial imaging, allowing for the detection of myocardial ischemia and infarction. It is also used in research to study the metabolic processes of the heart and to investigate the effects of various drugs on the myocardium.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane can be achieved through a three-step process involving the bromination of bicyclo[1.1.1]pentane, followed by the reduction of the resulting bromide to the corresponding alcohol, and finally, the conversion of the alcohol to the iodide.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Bromine", "Sodium borohydride", "Iodine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of Bicyclo[1.1.1]pentane", "Bicyclo[1.1.1]pentane is reacted with bromine in the presence of hydrochloric acid to yield 1-bromobicyclo[1.1.1]pentane.", "Step 2: Reduction of 1-Bromobicyclo[1.1.1]pentane", "1-Bromobicyclo[1.1.1]pentane is reduced to 1-bicyclo[1.1.1]pentyl alcohol using sodium borohydride as the reducing agent.", "Step 3: Conversion of 1-Bicyclo[1.1.1]pentyl Alcohol to 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane", "1-Bicyclo[1.1.1]pentyl alcohol is reacted with iodine and hydrochloric acid to yield 1-iodobicyclo[1.1.1]pentane.", "The resulting iodide is then reacted with sodium hydroxide and bromine in methanol to yield 1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane in diethyl ether as the solvent." ] }

CAS RN

2770359-66-3

Product Name

1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane

Molecular Formula

C6H8BrI

Molecular Weight

286.9

Purity

95

Origin of Product

United States

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